
2,5-Dichloroaniline
Overview
Description
2,5-Dichloroaniline (C₆H₅Cl₂N) is an aromatic amine derivative with chlorine substituents at the 2 and 5 positions of the benzene ring. It has a molecular weight of 162.02 g/mol, a ChemSpider ID of 13866919, and is registered under CAS No. 636-30-6 . This compound serves as a critical intermediate in synthesizing agrochemicals, pharmaceuticals, and dyes. For example, it is used to produce 2,5-dichlorophenol, a precursor for the herbicide dicamba . Its structural properties, such as the non-coplanar amino group relative to the aromatic ring (studied via quantum calculations), influence its reactivity and spectroscopic behavior .
Preparation Methods
Catalytic Hydrogenation of 2,5-Dichloronitrobenzene
The catalytic hydrogenation of 2,5-dichloronitrobenzene represents a classical route to 2,5-DCA. This method involves the reduction of the nitro group (-NO₂) to an amine (-NH₂) under hydrogen gas in the presence of a catalyst.
Workup and Purification
Post-reaction, the mixture is filtered to recover the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization or column chromatography, yielding white needle-like crystals of 2,5-DCA with a melting point of 47–50°C .
Advantages and Limitations
This method is advantageous due to its simplicity and compatibility with industrial-scale operations. However, the use of hydrazine hydrate raises safety concerns due to its explosive nature and toxicity. Additionally, catalyst cost and potential deactivation by chlorinated intermediates may limit efficiency .
Reduction Using Ammonia Borane and Copper Oxide
A modern alternative to catalytic hydrogenation employs ammonia borane (NH₃·BH₃) as a reducing agent in the presence of copper oxide (CuO). This method avoids gaseous hydrogen and offers milder reaction conditions.
Reaction Mechanism and Procedure
In this approach, 2,5-dichloronitrobenzene (1 mmol) is dissolved in methanol (6 mL) and treated with NH₃·BH₃ (3.0 equivalents) and CuO (5 mol%) at 50°C . The reaction proceeds without stirring to prevent CuO aggregation, which could reduce surface area and catalytic activity. Hydrogen gas generated in situ ensures reactant mixing.
Purification and Characterization
After completion, the reaction mixture is centrifuged to recover CuO, which can be reused. The solvent is evaporated, and the residue is extracted with dichloromethane. Silica gel chromatography (ethyl acetate/petroleum ether = 22:1) yields pure 2,5-DCA, confirmed by ¹H and ¹³C NMR spectroscopy . Key spectral data include:
-
¹H NMR (CDCl₃): δ 7.14 (d, 1H, J = 8.4 Hz), 6.75 (d, 1H, J = 2.4 Hz), 6.65 (dd, 1H, J = 8.4, 2.4 Hz) .
-
¹³C NMR (CDCl₃): δ 143.9, 133.1, 130.2, 118.8, 117.4, 115.4 .
Environmental and Efficiency Considerations
This method minimizes hazardous waste and leverages recyclable CuO, aligning with green chemistry principles. However, the need for chromatographic purification may hinder scalability compared to catalytic hydrogenation .
Comparative Analysis of Synthesis Methods
The two primary methods for 2,5-DCA synthesis are evaluated below:
Catalytic hydrogenation is preferred for large-scale production due to established protocols, while the NH₃·BH₃/CuO method offers a safer, albeit less scalable, alternative .
Characterization of this compound
Spectroscopic Analysis
The identity and purity of 2,5-DCA are confirmed via NMR spectroscopy, as detailed in Section 2. The absence of nitro group signals (δ 8–9 ppm) and the presence of aromatic proton resonances validate successful reduction .
Crystallographic Insights
Single-crystal X-ray diffraction reveals that 2,5-DCA crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 13.1141 Å, b = 3.8137 Å, c = 13.1699 Å, and β = 90.033° . The structure features N–H⋯Cl hydrogen bonds and π–π stacking interactions (3.490 Å), influencing its stability and solubility .
Industrial-Scale Production and Optimization
Catalytic Hydrogenation Scalability
Industrial reactors often employ continuous-flow systems to enhance hydrogenation efficiency. Catalyst recovery via filtration and reactivation is critical for cost-effectiveness. For instance, Pd/C catalysts can be reused multiple times with minimal activity loss .
Process Intensification
Microwave-assisted and solvent-free protocols are emerging to reduce reaction times and waste. These innovations align with the pharmaceutical industry’s shift toward sustainable manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroaniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced from 2,5-dichloronitrobenzene to this compound.
Substitution: It reacts with 2-hydroxy-1-naphthaldehyde to form N-[2-hydroxy-1-naphthylidene]this compound.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in aqueous hydrochloric acid.
Reduction: Hydrogenation using a lead cathode in an aqueous-ethanolic solution of sulfuric acid.
Substitution: 2-hydroxy-1-naphthaldehyde.
Major Products:
Oxidation: Poly(this compound-co-aniline).
Reduction: this compound.
Substitution: N-[2-hydroxy-1-naphthylidene]this compound.
Scientific Research Applications
Chemical Properties and Basic Information
- Chemical Formula : C₆H₄Cl₂N
- Molecular Weight : 162.02 g/mol
- CAS Number : 95-82-9
- Appearance : Light brown solid
Synthesis of Dyes and Pigments
2,5-DCA is predominantly used as an intermediate in the production of various dyes and pigments. It plays a vital role in synthesizing azo dyes, which are widely utilized in textiles and paper industries.
Application | Description |
---|---|
Dyes | Used in the synthesis of azo dyes such as Fast Scarlet 2G and others. |
Pigments | Employed in creating pigments for inks and coatings. |
Agricultural Chemicals
The compound is also significant in the formulation of pesticides. It contributes to the development of herbicides and fungicides that are essential for modern agriculture.
Application | Description |
---|---|
Pesticides | Intermediate for synthesizing herbicides that control weed growth effectively. |
Antimicrobial Agents
Recent research has highlighted the potential of 2,5-DCA derivatives as antimicrobial agents. Studies indicate that certain derivatives can effectively inhibit bacterial and fungal growth.
- Case Study : In 1957, a derivative known as 2,5-dichloro-4-thiocyanatoaniline was found to inhibit Trichophyton at concentrations as low as 3 µg/ml . Ongoing research aims to enhance the antimicrobial efficacy of these derivatives by modifying their chemical structures.
Environmental Applications
2,5-DCA has been investigated for its role in environmental chemistry, particularly as a nitrification inhibitor. This application helps manage soil fertility by slowing down the conversion of ammonium to nitrate.
Application | Description |
---|---|
Nitrification Inhibitor | Slows down nitrification processes in soil, enhancing nitrogen use efficiency . |
Safety and Toxicological Considerations
While 2,5-DCA has numerous applications, it is essential to handle it with caution due to its toxic nature. Studies have shown potential mutagenicity and environmental persistence . Proper safety measures must be implemented during production and application to mitigate health risks.
Mechanism of Action
The mechanism by which 2,5-Dichloroaniline exerts its effects involves its interaction with various molecular targets and pathways. For instance, its role as an intermediate in dye synthesis involves its chemical reactivity with other compounds to form complex molecules. In biological systems, its potential transformation into toxic metabolites can affect cellular processes and ecosystem health .
Comparison with Similar Compounds
Comparison with Similar Dichloroaniline Isomers
Dichloroanilines (DCAs) are isomers differentiated by chlorine substitution patterns. Below, 2,5-dichloroaniline is compared with 2,3-, 2,4-, 3,4-, and 3,5-dichloroanilines in terms of chemical properties, toxicity, applications, and environmental behavior.
Chemical and Structural Properties
Toxicity Profiles
Acute toxicity (96h LC₅₀ in zebrafish):
Isomer | 96h LC₅₀ (mg/L) |
---|---|
This compound | 5.23 |
3,4-Dichloroaniline | 6.08 |
2,4-Dichloroaniline | 7.79 |
2,3-Dichloroaniline | 0.49 |
2,3-Dichloroaniline exhibits the highest toxicity, likely due to steric and electronic effects enhancing bioaccumulation. All isomers disrupt antioxidant enzymes (e.g., SOD and GSH-PX) in aquatic organisms at sub-lethal concentrations .
Environmental Behavior
- Biodegradation Pathways: 2,5-DCA: Degraded via dichloroaminophenol by Bacillus megaterium IMT21 . 3,4-DCA and 3,5-DCA: Metabolized via dichloroacetanilide ; 3,5-DCA is highly persistent in soil and water . Rhodococcus sp. T1-1: Degrades all isomers without detectable metabolites .
Extraction Challenges :
Key Research Findings
Toxicity Ranking : 2,3-DCA > 2,5-DCA > 3,4-DCA > 2,4-DCA .
Environmental Persistence : 3,5-DCA is more recalcitrant than other isomers due to its role as a terminal metabolite .
Catalytic Selectivity : 2,5-DCA forms N,N-bis(pyridin-4-yl)benzene amines with 24–42% yield in Cu(I)-catalyzed reactions .
Biological Activity
2,5-Dichloroaniline (2,5-DCA) is an organic compound with the formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline and has garnered attention due to its biological activity, particularly its toxicity and potential applications in antimicrobial agents. This article aims to provide a comprehensive overview of the biological activities associated with 2,5-DCA, including toxicity profiles, antimicrobial properties, and relevant case studies.
2,5-DCA is synthesized primarily through the hydrogenation of 1,4-dichloro-2-nitrobenzene. The compound appears as a colorless solid that is insoluble in water. Its structure features two chlorine atoms on the benzene ring at the 2 and 5 positions, which significantly influences its chemical reactivity and biological interactions .
Toxicological Profile
The biological activity of 2,5-DCA is closely linked to its toxicity. Studies have shown that exposure can lead to various health risks:
- Acute Toxicity : The median lethal dose (LD50) values for 2,5-DCA in rats range from approximately 340 to 1,110 mg/kg body weight. Symptoms of acute toxicity include cyanosis, fatigue, dyspnoea, and muscle weakness .
- Chronic Effects : Long-term exposure may result in methaemoglobinemia (a condition where hemoglobin is modified to methemoglobin), leading to reduced oxygen transport in the blood .
- Organ Impact : Research indicates potential impacts on liver and kidney function following exposure to high doses .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of 2,5-DCA and its derivatives. Various studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities:
- Inhibition Studies : In 1957, Yoshina synthesized derivatives such as 2,5-dichloro-4-thiocyanatoaniline, which showed inhibitory effects against Trichophyton at concentrations as low as 3 µg/ml .
- Recent Developments : Ongoing research aims to modify the structure of 2,5-DCA to enhance its antimicrobial efficacy. Derivatives with different functional groups are being explored for their potential in developing effective treatments against resistant bacterial strains .
Case Studies
- Aquatic Toxicity : Environmental studies have demonstrated that 2,5-DCA can adversely affect aquatic organisms due to its persistence in water systems. The compound's bioaccumulation potential raises concerns about its impact on aquatic ecosystems .
- Health Risk Assessments : A detailed human health risk assessment conducted on pulp mill effluents highlighted the presence of 2,5-DCA and its implications for human health through consumption of contaminated fish. This study emphasized the need for monitoring and regulation due to its toxic effects .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic methods are effective for distinguishing 2,5-dichloroaniline from its structural isomers, and how do they resolve ambiguities in identification?
- Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) combined with density functional theory (DFT) simulations can differentiate isomers like this compound and 3,4-dichloroaniline. THz absorption spectra (0.2–2.0 THz) reveal distinct vibrational modes influenced by chlorine substitution patterns. Crystal-cell DFT models (vs. single-molecule models) better match experimental spectra, resolving peak positions and shapes (e.g., this compound shows unique low-frequency collective vibrations at ~1.2 THz) .
Q. How does this compound behave in environmental matrices, and what factors influence its persistence?
- Methodological Answer : Environmental persistence depends on media:
- Soil : Covalent binding to humic materials reduces leaching; degradation half-life ≈8 weeks in loam soil.
- Water : Partitions to sediments via humic interactions; photooxidation via hydroxyl radicals (estimated atmospheric half-life: 8.8 hours).
- Biodegradation : Slow microbial degradation under aerobic/anaerobic conditions. Lab studies recommend combining redox mediators (e.g., anthraquinone derivatives) to accelerate reductive dechlorination .
Q. What synthetic routes are commonly used to produce this compound derivatives for functional materials?
- Methodological Answer : Schiff base synthesis is a key route. For example, condensation of this compound with 2-hydroxy-1-naphthaldehyde yields planar, intramolecularly hydrogen-bonded derivatives (N–H···O distance: 2.54 Å). Crystallographic analysis (orthorhombic P2₁2₁2₁ space group) confirms structural stability, relevant for designing photoactive or coordination compounds .
Q. What are the toxicological profiles of this compound, and how are they assessed in regulatory frameworks?
- Methodological Answer : Classified under PRTR laws (Cabinet Order No. 1-156) with environmental emission monitoring. While not directly listed as carcinogenic by IARC, its derivatives (e.g., Pigment Red 2) require hazard analysis via Ames tests and in vivo models. Occupational exposure limits focus on dermal/inhalation routes due to aromatic amine reactivity .
Advanced Research Questions
Q. How do low-frequency vibrational modes of this compound correlate with its crystalline lattice dynamics?
- Methodological Answer : THz-TDS reveals collective vibrations (e.g., out-of-plane Cl–C–N bending at 0.8–1.5 THz) sensitive to crystal packing. Crystal-cell DFT simulations show pseudo-tetragonal unit cell distortions (monoclinic symmetry) influence phonon modes, critical for predicting solid-state reactivity or polymorphism .
Q. What mechanistic pathways govern the reductive dechlorination of this compound in anaerobic environments?
- Methodological Answer : Reductive dechlorination proceeds via sequential Cl⁻ elimination. Electrochemical studies using graphene oxide composites (e.g., 2-aminoanthraquinone-GO) show enhanced electron transfer, reducing activation energy. LC-MS/MS analysis identifies intermediates (e.g., 2-chloroaniline) and confirms pseudo-first-order kinetics (k ≈0.12 h⁻¹) .
Q. How can NMR spectroscopy resolve ambiguities in coupling constants for this compound derivatives?
- Methodological Answer : Field-dependent ¹H-NMR analysis (e.g., 100–400 MHz) distinguishes vicinal vs. geminal coupling in unsymmetrical three-spin systems. For this compound, J-values (e.g., 3J = 8.2 Hz for H3–H4) are field-independent, but spectral overlap at lower fields necessitates dual-field experiments to assign chemical shifts unambiguously .
Q. What strategies improve the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer : Palladium-catalyzed Buchwald-Hartwig amination benefits from electron-deficient ligands (e.g., XPhos) to stabilize oxidative addition intermediates. Kinetic studies show Cl substituents at the 2,5-positions reduce steric hindrance, enabling higher yields (≥85%) in C–N bond formation vs. 3,4-dichloro isomers .
Q. Methodological Notes
- Data Contradictions : and emphasize THz and NMR for structural analysis, but discrepancies arise in vibrational assignments when comparing single-molecule vs. crystal models. Cross-validation with X-ray crystallography is recommended.
- Gaps in Evidence : Limited data on this compound’s photodegradation quantum yield or ecotoxicology in marine systems.
- Best Practices : For environmental studies, combine HPLC-MS (detection limit: 0.1 µg/L) with standardized OECD 301 biodegradation protocols .
Properties
IUPAC Name |
2,5-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYGCQXNNJPXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Record name | 2,5-DICHLOROANILINE | |
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DSSTOX Substance ID |
DTXSID6024967 | |
Record name | 2,5-Dichloroaniline | |
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Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |
Record name | 2,5-DICHLOROANILINE | |
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Record name | 2,5-Dichloroaniline | |
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Boiling Point |
484 °F at 760 mmHg (NTP, 1992), 251 °C | |
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Flash Point |
235 °F (NTP, 1992), 139 °C | |
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Record name | 2,5-Dichloroaniline | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none | |
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Density |
1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.01 [mmHg], Vapor pressure, Pa at 25 °C: | |
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Color/Form |
Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
95-82-9 | |
Record name | 2,5-DICHLOROANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,5-Dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DICHLOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROANILINE, 2,5- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U61VY7POL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,5-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 to 124 °F (NTP, 1992), 50 °C | |
Record name | 2,5-DICHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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